4-(3-fluoro-4-methoxybenzyl)-2-(2-methoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
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Description
4-(3-fluoro-4-methoxybenzyl)-2-(2-methoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C22H19FN2O5S and its molecular weight is 442.46. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant Activity
- A study explored the synthesis and anticonvulsant activity of 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones and related compounds. These compounds showed significant anticonvulsant activity, highlighting their potential therapeutic application in epilepsy or related neurological conditions (Zhang et al., 2010).
Photodynamic Therapy
- Research on zinc phthalocyanine derivatives, which are structurally related to the compound , demonstrated their potential as photosensitizers in photodynamic therapy, particularly for cancer treatment. These compounds exhibit high singlet oxygen quantum yield, a crucial factor in effective photodynamic therapy (Pişkin et al., 2020).
Fluorescent Probes for Sensing
- A study on benzothiazole analogs revealed their applicability as fluorescent probes for sensing metal cations and pH changes. Such compounds are sensitive to pH variations and can selectively detect metal cations, making them useful in analytical chemistry and environmental monitoring (Tanaka et al., 2001).
Anticancer Activities
- Several studies have synthesized and tested benzothiazinyl and related compounds for their anticancer activities. These compounds have demonstrated effectiveness against various cancer cell lines, including lung, ovary, prostate, and breast cancers. Their modes of action include inhibition of tubulin polymerization and selective cytotoxicity in tumor cells (Kamal et al., 2011).
Prodrugs for Antitumor Applications
- Research on amino acid prodrugs of novel antitumor benzothiazoles showed that these compounds have highly selective and potent antitumor properties. The prodrug approach was used to overcome limitations posed by the lipophilicity of the parent compounds (Bradshaw et al., 2002).
Photocatalytic Applications
- A study on the photocatalytic oxidation of benzyl alcohol and its derivatives, including compounds structurally similar to the query compound, showed high conversion and selectivity on a TiO2 photocatalyst. This application is significant in the field of green chemistry and environmental purification (Higashimoto et al., 2009).
Properties
IUPAC Name |
4-[(3-fluoro-4-methoxyphenyl)methyl]-2-(2-methoxyphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O5S/c1-29-19-12-11-15(13-16(19)23)14-24-18-8-4-6-10-21(18)31(27,28)25(22(24)26)17-7-3-5-9-20(17)30-2/h3-13H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSBVMZILXLSFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=CC=CC=C4OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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